molecular formula C12H11Cl2F3O3 B14772142 t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benZoate

t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benZoate

Katalognummer: B14772142
Molekulargewicht: 331.11 g/mol
InChI-Schlüssel: JVLNHHHQZBLDPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, two chlorine atoms, and a trifluoromethoxy group attached to a benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate typically involves the reaction of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this process include sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzoate group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 2,6-dichloro-4-(trifluoromethoxy)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or chemical resistance.

Wirkmechanismus

The mechanism of action of t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 2,6-dichloro-4-(trifluoromethyl)benzoate
  • tert-Butyl 2,6-dichloro-4-methoxybenzoate

Uniqueness

t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H11Cl2F3O3

Molekulargewicht

331.11 g/mol

IUPAC-Name

tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate

InChI

InChI=1S/C12H11Cl2F3O3/c1-11(2,3)20-10(18)9-7(13)4-6(5-8(9)14)19-12(15,16)17/h4-5H,1-3H3

InChI-Schlüssel

JVLNHHHQZBLDPM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)OC(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.